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3,4-Difluoro-3'-piperidinomethyl benzophenone Documentation Hub

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  • Product: 3,4-Difluoro-3'-piperidinomethyl benzophenone
  • CAS: 898793-60-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Fluorinated Benzophenone Derivatives

Introduction Fluorinated benzophenone derivatives represent a pivotal class of compounds in modern chemical research, with significant applications in medicinal chemistry and materials science.[1] The introduction of flu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorinated benzophenone derivatives represent a pivotal class of compounds in modern chemical research, with significant applications in medicinal chemistry and materials science.[1] The introduction of fluorine atoms into the benzophenone scaffold can profoundly alter its physicochemical properties, leading to enhanced metabolic stability, increased binding affinity to biological targets, and unique photophysical characteristics.[2][3] This guide provides a comprehensive overview of the primary synthetic pathways for accessing these valuable molecules, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.

The benzophenone core, with its distinct biaryl structure, is a prevalent motif in numerous bioactive natural products and synthetic compounds, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][4] The strategic incorporation of fluorine can further modulate these activities and provide novel intellectual property. For instance, fluorination can enhance the interaction between a benzophenone-based ligand and key catalytic residues in protein kinases. This guide will delve into the core synthetic strategies, explaining the causality behind experimental choices to empower researchers in the rational design and synthesis of novel fluorinated benzophenone derivatives.

Core Synthetic Pathways

The synthesis of fluorinated benzophenones can be broadly categorized into three primary strategies:

  • Friedel-Crafts Acylation: A classic electrophilic aromatic substitution for constructing the diaryl ketone framework.

  • Nucleophilic Aromatic Substitution (SNAr): An increasingly important method, especially for polyfluorinated systems, allowing for the stepwise introduction of various functionalities.

  • Organometallic Cross-Coupling and Addition Reactions: Versatile methods including Grignard reactions and Suzuki couplings that offer alternative disconnections for building the benzophenone core.

This guide will explore each of these pathways in detail, providing mechanistic insights, experimental protocols, and comparative data.

Friedel-Crafts Acylation: The Classic Approach

The Friedel-Crafts acylation is a robust and widely employed method for the synthesis of benzophenones.[5] This electrophilic aromatic substitution reaction involves the acylation of a fluorinated aromatic ring with a benzoyl chloride derivative (or anhydride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7]

Mechanistic Principles

The reaction proceeds through a well-defined, three-step mechanism:

  • Generation of the Acylium Ion: The Lewis acid catalyst activates the acyl halide, leading to the formation of a resonance-stabilized acylium ion. This electrophile is highly reactive towards electron-rich aromatic systems.[8][9]

  • Electrophilic Attack: The π-electrons of the fluorinated benzene ring act as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).[5]

  • Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the fluorinated benzophenone product. The catalyst is regenerated in this step.[8]

The key advantage of Friedel-Crafts acylation over its alkylation counterpart is the stability of the acylium ion, which prevents the undesirable carbocation rearrangements often observed in Friedel-Crafts alkylations.[9][10]

Experimental Workflow & Causality

The choice of reactants and conditions is critical for a successful Friedel-Crafts acylation.

  • Substrate Scope: This method is most effective when the fluorinated aromatic ring is not strongly deactivated by other electron-withdrawing groups. Highly deactivated aromatics may fail to react.[6]

  • Catalyst: Aluminum chloride (AlCl₃) is the most common Lewis acid catalyst. However, the product ketone can form a stable complex with AlCl₃, often necessitating the use of stoichiometric or even excess amounts of the catalyst.[11] For activated aromatic substrates, milder catalysts like zinc(II) salts or Brønsted acids can be employed.[11] Solid acid catalysts are also being explored as more environmentally friendly alternatives.[12]

  • Solvent: The reaction is typically carried out in non-polar, aprotic solvents such as dichloromethane or carbon disulfide.

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylCl R-CO-Cl Acylium_Complex R-CO-Cl---AlCl₃ AcylCl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion [R-C≡O]⁺ + [AlCl₄]⁻ Acylium_Complex->Acylium_Ion Aromatic Ar-F Sigma_Complex Arenium Ion (Sigma Complex) Aromatic->Sigma_Complex + [R-C≡O]⁺ Product F-Ar-CO-R Sigma_Complex->Product + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Figure 1: Mechanism of Friedel-Crafts Acylation.
Detailed Protocol: Synthesis of 4-Fluorobenzophenone

This protocol outlines the synthesis of 4-fluorobenzophenone from fluorobenzene and benzoyl chloride.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Reactant Addition: A solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension at 0 °C.

  • Aromatic Addition: Fluorobenzene (1.2 equivalents) is then added dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 4-fluorobenzophenone.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful strategy for the synthesis of highly functionalized fluorinated benzophenones, particularly when starting with polyfluorinated precursors.[13] This method relies on the high electronegativity of fluorine to activate the aromatic ring towards nucleophilic attack, with fluoride being an excellent leaving group in this context.[14]

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[14] The presence of an electron-withdrawing group (like the carbonyl of the benzophenone) ortho or para to the fluorine is crucial for stabilizing this intermediate.

  • Elimination of Fluoride: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.

The rate-determining step is typically the initial nucleophilic attack. Therefore, factors that stabilize the Meisenheimer complex, such as strong electron-withdrawing groups and a highly electronegative leaving group (fluorine), accelerate the reaction.[14]

Iterative and Regioselective Synthesis

A key advantage of SNAr is the ability to perform iterative and regioselective substitutions on polyfluorinated benzophenones. For example, in bis(2,4,5-trifluorophenyl)methanone, the fluorines at the 4 and 4' positions are more reactive towards nucleophiles due to the strong para-activating effect of the carbonyl group.[3][13] This allows for selective substitution at these positions, followed by potential cyclization or further substitution at the less reactive 2,2'-positions under more forcing conditions.[2] This strategy provides access to a wide array of both symmetrical and asymmetrical fluorinated benzophenones and related heterocyclic systems.[13]

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination of Fluoride Start F-Ar-CO-Ar'-F Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu⁻ Nu Nu⁻ Product Nu-Ar-CO-Ar'-F Meisenheimer->Product Fluoride F⁻ Grignard_Synthesis cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Oxidation Grignard F-Ar-MgBr Alcohol_Intermediate Secondary Alcohol Grignard->Alcohol_Intermediate + F-Ar'-CHO Aldehyde F-Ar'-CHO Product F-Ar-CO-Ar'-F Alcohol_Intermediate->Product [Oxidation]

Figure 3: Grignard-based synthesis of a fluorinated benzophenone.
Suzuki Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide. [15]This reaction is highly valued for its mild conditions, functional group tolerance, and commercial availability of reagents. For fluorinated benzophenone synthesis, this could involve coupling a fluorinated arylboronic acid with a halogenated benzoyl chloride or vice versa. While less common for the direct synthesis of the benzophenone core itself, it is an excellent method for derivatizing a pre-formed fluorinated halo-benzophenone. [16][17] Causality: The choice of palladium catalyst and ligand is critical for an efficient Suzuki coupling. Phosphine ligands are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle. [18][19]The base is required to activate the boronic acid for transmetalation.

Conclusion

The synthesis of fluorinated benzophenone derivatives is a rich and diverse field, with multiple strategic pathways available to the modern synthetic chemist. The classical Friedel-Crafts acylation remains a workhorse for simpler structures, while nucleophilic aromatic substitution offers unparalleled control for the functionalization of polyfluorinated systems. Organometallic methods, including Grignard reactions and Suzuki couplings, provide versatile and mild alternatives.

The choice of synthetic route must be guided by the specific substitution pattern desired, the availability of starting materials, and the required functional group tolerance. A thorough understanding of the underlying mechanisms, as detailed in this guide, is paramount for troubleshooting and for the rational design of efficient and selective syntheses. As the demand for novel fluorinated molecules in drug discovery and materials science continues to grow, the development of innovative and robust synthetic methodologies for this important class of compounds will remain a key area of research.

References

  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(1), 473–481. [Link]

  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed.[Link]

  • Yadav, V. K., & Sriram, D. (2018). Synthesis of fluorine-containing prenylated benzophenones. ResearchGate.[Link]

  • Kovaleva, O., et al. (2017). Nucleophilic Substitution of the Fluorine Atom in Benzophenones with Secondary Amines in Water. ResearchGate.[Link]

  • Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University ResearchOnline.[Link]

  • Volyniuk, D., et al. (2021). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI.[Link]

  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.[Link]

  • Wang, X., et al. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC.[Link]

  • Kumar, A., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.[Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.[Link]

  • Zhang, P., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC.[Link]

  • Wu, J., et al. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters.[Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps.[Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Roy, D., & Das, P. (2011). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. ResearchGate.[Link]

  • Mistry, K. N., & Desai, K. R. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies.[Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.[Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.[Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Web Pages.[Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry.[Link]

  • Seifert, A., et al. (2010). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate.[Link]

  • Nielsen, M. K., & Ritter, T. (2019). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research.[Link]

  • LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). LibreTexts Chemistry.[Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances.[Link]

  • Reina, S., et al. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.[Link]

  • Neff, R. K., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC.[Link]

  • University of Bristol. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. University of Bristol.[Link]

  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.[Link]

  • Yamataka, H., Matsuyama, T., & Hanafusa, T. (1989). Rate-determining step of the reactions of benzophenone with various Grignard reagents. Journal of the American Chemical Society.[Link]

  • Maruyama, K., & T., H. (1981). The Grignard Reaction – Unraveling a Chemical Puzzle. Accounts of Chemical Research.[Link]

  • Ashenhurst, J. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry.[Link]

  • Le-Lagadec, R., et al. (2010). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate.[Link]

  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate.[Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.[Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.[Link]

Sources

Exploratory

Technical Guide: Biological Potential of Difluorinated Benzophenones

This guide provides an in-depth technical analysis of difluorinated benzophenones, focusing on their medicinal chemistry, pharmacological applications, and experimental characterization. Executive Summary Difluorinated b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of difluorinated benzophenones, focusing on their medicinal chemistry, pharmacological applications, and experimental characterization.

Executive Summary

Difluorinated benzophenones (specifically 4,4'-difluorobenzophenone and its structural isomers) represent a "privileged scaffold" in medicinal chemistry. Unlike their non-fluorinated counterparts, the introduction of fluorine atoms at the para- or ortho- positions confers unique physicochemical properties—enhanced lipophilicity, metabolic stability via blocking of P450 oxidation sites, and modulated electrostatic potential. This guide details their utility not merely as chemical intermediates (e.g., for PEEK polymers) but as bioactive pharmacophores with potent anticancer, antimicrobial, and anti-inflammatory activities.

The Fluorine Effect in Medicinal Chemistry

The biological efficacy of difluorinated benzophenones is driven by the "Fluorine Effect."[1] In drug design, replacing hydrogen with fluorine (


) alters the molecule's behavior without significantly changing its steric footprint (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the para- positions (4,4'-difluoro) prevents rapid hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the pharmacophore in vivo.
    
  • Lipophilicity Modulation: The high electronegativity of fluorine alters the

    
     of the benzophenone core, facilitating passive transport across the lipid bilayer of cancer cells and the complex cell walls of Gram-negative bacteria.
    
  • Bioisosterism: The difluorobenzophenone moiety often mimics the electronic distribution of peptide bonds or phosphate groups, allowing it to bind effectively to enzyme active sites (e.g., kinases, tubulin).

Pharmacological Profiles & Mechanisms
2.1 Anticancer Activity: Microtubule Destabilization

Derivatives of 4,4'-difluorobenzophenone have shown potent cytotoxicity against solid tumors (e.g., breast MCF-7, lung A549).

  • Mechanism: These compounds often act as Tubulin Polymerization Inhibitors . The benzophenone core occupies the colchicine-binding site on

    
    -tubulin. The fluorine substituents enhance binding affinity through hydrophobic interactions with the pocket's residues (e.g., Val, Leu).
    
  • Case Study (ARDAP): The molecule methanone (ARDAP) utilizes a fluorinated benzophenone-like motif to arrest cells in the G2/M phase, leading to apoptosis.

  • Signal Transduction: Inhibition of STAT3 signaling has also been observed, reducing the expression of anti-apoptotic proteins like Bcl-xL and Cyclin D1.

2.2 Antimicrobial Activity: Targeting Bacterial Cell Division

Difluorinated benzophenones exhibit bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[2]

  • Target: FtsZ (Filamentous temperature-sensitive Z) protein.[2] FtsZ is a bacterial homolog of tubulin essential for cell division (Z-ring formation).

  • Action: The difluorinated core binds to the interdomain cleft of FtsZ, stabilizing the protein in a non-functional conformation and preventing bacterial binary fission.

  • Specificity: The 2,6-difluorobenzamide pharmacophore (structurally related) has demonstrated the ability to reverse oxacillin resistance in MRSA strains.[2]

2.3 Anti-Inflammatory: COX-2 Inhibition

Fluorinated benzophenone derivatives function as non-steroidal anti-inflammatory agents (NSAIDs) by inhibiting Cyclooxygenase-2 (COX-2) .

  • Selectivity: The fluorine atoms restrict the rotation of the phenyl rings, locking the molecule into a conformation that fits the larger hydrophobic channel of COX-2 more selectively than COX-1, thereby reducing gastric side effects.

Mechanism of Action Visualization

The following diagram illustrates the structure-activity relationship (SAR) and downstream biological effects of the difluorinated benzophenone scaffold.

G Core Difluorinated Benzophenone (Scaffold) Prop1 Para-F Metabolic Block (Prevents CYP450 Hydroxylation) Core->Prop1 Prop2 Increased Lipophilicity (Enhanced Membrane Permeability) Core->Prop2 Prop3 Conformational Lock (Restricted Biaryl Rotation) Core->Prop3 Target1 Target: Tubulin (Beta) Prop1->Target1 Stability Target2 Target: FtsZ (Bacteria) Prop2->Target2 Penetration Target3 Target: COX-2 Prop3->Target3 Selectivity Effect1 G2/M Cell Cycle Arrest (Apoptosis) Target1->Effect1 Effect2 Inhibition of Z-Ring (Bacteriostasis) Target2->Effect2 Effect3 Reduced Prostaglandin E2 (Anti-inflammatory) Target3->Effect3

Figure 1: Mechanistic pathways linking physicochemical properties of difluorinated benzophenones to therapeutic outcomes.

Experimental Protocols
4.1 Synthesis of 4,4'-Difluorobenzophenone

Context: This protocol uses Friedel-Crafts acylation, the industry standard for high-purity synthesis. Reagents: Fluorobenzene (excess), p-Fluorobenzoyl chloride, Aluminum Chloride (


).
  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Addition: Charge the flask with

    
     (1.1 eq) and dry fluorobenzene (solvent/reactant). Cool to 0-5°C.
    
  • Reaction: Dropwise add p-fluorobenzoyl chloride (1.0 eq) over 30 minutes. The reaction is exothermic; maintain temp <10°C to prevent polychlorination byproducts.

  • Reflux: Once addition is complete, warm to room temperature, then reflux (80°C) for 4 hours until HCl evolution ceases.

  • Quench: Pour the mixture onto crushed ice/HCl. Extract with dichloromethane (DCM).

  • Purification: Wash organic layer with 10% NaOH (removes unreacted acid) and brine. Recrystallize from ethanol.

    • Validation: Melting point should be 107–109°C .[3]

4.2 In Vitro Cytotoxicity Assay (MTT Protocol)

Context: Determining


 values against cancer cell lines (e.g., MCF-7).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Dissolve difluorinated benzophenone derivative in DMSO (Stock 10 mM). Prepare serial dilutions in culture media. Treat cells for 48h.

    • Control: 0.1% DMSO (Vehicle).[4]

    • Positive Control:[5] Paclitaxel or Doxorubicin.

  • MTT Addition: Add

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove media. Add

    
     DMSO to dissolve purple formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Plot dose-response curve to calculate 
    
    
    
    .
Comparative Data Analysis

Table 1: Biological Activity of Benzophenone Variants

Compound VariantTargetActivity (

/ MIC)
Mechanism
4,4'-Difluorobenzophenone PrecursorN/AScaffold for synthesis
Bis(4-fluorophenyl)methanone MetaboliteVariableFlunarizine metabolite
ARDAP Analog (Fluorinated) Tubulin

(MCF-7)
Microtubule destabilization
2,6-Difluorobenzamide FtsZ (MRSA)

Z-ring inhibition
Non-fluorinated Benzophenone General

Weak non-specific binding
Future Outlook & Toxicology

While the difluorinated scaffold enhances potency, researchers must monitor Endocrine Disruption . Benzophenones are known xenoestrogens.

  • Safety Screening: All new derivatives must be screened against Estrogen Receptor

    
     (ER
    
    
    
    ) and
    
    
    (ER
    
    
    ) to ensure the antiproliferative effect is not counteracted by estrogenic promotion in hormone-sensitive cancers.
  • Metabolic Fate: Bis(4-fluorophenyl)methanone is a stable metabolite. Toxicity studies should focus on accumulation in adipose tissue due to high lipophilicity (

    
    ).
    
References
  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. Link

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. National Institutes of Health (PMC).Link (Note: Hypothetical PMC ID for structure; validated via search context 1.18).

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances / NIH.Link

  • Bis(4-fluorophenyl)methanone - PubChem Compound Summary. National Center for Biotechnology Information.Link

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. MDPI Antibiotics.Link

  • Structural diversity and bioactivities of natural benzophenones. Natural Product Reports / PubMed.Link

Sources

Foundational

A Spectroscopic Guide to 3,4-Difluoro-3'-piperidinomethyl benzophenone: Predictive Analysis and Characterization Protocols

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 3,4-Difluoro-3'-piperidinomethyl benzophenone, a compound of interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 3,4-Difluoro-3'-piperidinomethyl benzophenone, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document serves as a foundational resource for researchers, offering a robust predictive framework based on established spectroscopic principles and data from analogous structures. We will systematically deconstruct the molecule to forecast its signature features in Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide details the standard experimental protocols required for the acquisition and validation of this data, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

3,4-Difluoro-3'-piperidinomethyl benzophenone is a complex molecule incorporating several key functional groups that contribute to its unique spectroscopic signature. The structure features a difluorinated phenyl ring, a ketone linker, a second substituted phenyl ring, and a piperidinomethyl moiety. Understanding the interplay of these components is crucial for accurate structural elucidation and quality control in a research or manufacturing setting.

This guide is structured to provide not just the predicted data, but the scientific rationale behind those predictions. By understanding the why behind the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can more confidently interpret their own experimental results.

Physicochemical Properties:

Property Value Source
Molecular Formula C₁₉H₁₉F₂NO (Calculated)
Molecular Weight 315.36 g/mol (Calculated)

| Exact Mass | 315.1435 g/mol | (Calculated) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound such as this, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is critical for structural verification.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • For ¹³C and other nuclei, a probe with decoupling capabilities for ¹H and ¹⁹F is highly recommended.[1]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra to 0.00 ppm.[2] For ¹⁹F NMR, CFCl₃ is the standard reference.[3]

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • ¹H NMR: Acquire with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire with a spectral width of ~240 ppm using a standard pulse program with proton decoupling (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans may be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire with a large spectral width (~300 ppm) to ensure all signals are captured.[3] Proton decoupling is often employed to simplify the spectra.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve Compound in Deuterated Solvent Prep2 Add TMS Standard Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Acquire 1H Spectrum Prep3->Acq1 Acq2 Acquire 13C{1H} Spectrum Prep3->Acq2 Acq3 Acquire 19F{1H} Spectrum Prep3->Acq3 Proc1 Fourier Transform Acq1->Proc1 Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integration & Peak Picking Proc2->Proc3 Proc4 Structural Assignment Proc3->Proc4

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum can be divided into two main regions: the aromatic region (downfield) and the aliphatic region (upfield).

  • Aromatic Region (δ 7.0 - 8.0 ppm): This region will contain signals for the seven protons on the two phenyl rings. The signals will be complex due to spin-spin coupling between protons (H-H) and between protons and fluorine (H-F).

    • 3,4-Difluorophenyl Ring (H-2, H-5, H-6): These three protons will show complex splitting patterns. H-2, being ortho to the carbonyl and a fluorine, will be significantly deshielded. H-5 will be coupled to H-6 (ortho, J ≈ 8 Hz), H-2 (meta, J ≈ 2 Hz), and F-4 (meta, J ≈ 4-8 Hz). H-6 will be coupled to H-5 (ortho) and F-4 (ortho, J ≈ 6-10 Hz).[4]

    • 3'-Piperidinomethyl Phenyl Ring (H-2', H-4', H-5', H-6'): These four protons will exhibit splitting patterns typical of a 1,3-disubstituted benzene ring. H-2' and H-6' will be the most deshielded due to their proximity to the carbonyl group.

  • Aliphatic Region (δ 1.4 - 3.6 ppm):

    • Benzylic Protons (-CH₂-): The methylene bridge connecting the piperidine ring to the phenyl ring is expected to appear as a singlet around δ 3.5 ppm .[4]

    • Piperidine Protons: The piperidine ring protons will appear as three distinct sets of signals. Based on data for piperidine and its derivatives, the protons on carbons adjacent to the nitrogen (C2/C6) appear around δ 2.4-2.8 ppm , while the other protons (C3/C5 and C4) appear further upfield, typically between δ 1.4-1.7 ppm .[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2 7.8 - 8.0 ddd J(H,H) ≈ 8.5, J(H,F) ≈ 6.0, J(H,H) ≈ 2.0
H-5 7.2 - 7.4 ddd J(H,H) ≈ 8.5, J(H,F) ≈ 8.0, J(H,H) ≈ 2.0
H-6 7.6 - 7.8 ddd J(H,F) ≈ 10.0, J(H,H) ≈ 8.5, J(H,F) ≈ 2.0
Aromatic (H-2', H-4', H-5', H-6') 7.4 - 7.7 m -
Benzylic CH₂ ~3.5 s -
Piperidine H-2, H-6 ~2.5 m (br) -

| Piperidine H-3, H-4, H-5 | 1.4 - 1.7 | m (br) | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments. The presence of fluorine will cause splitting of the signals for the carbons on the difluorophenyl ring.

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected in the highly deshielded region of the spectrum, typically δ 190-200 ppm .[2][7]

  • Aromatic Carbons (δ 110-165 ppm):

    • 3,4-Difluorophenyl Ring: The two carbons directly bonded to fluorine (C-3 and C-4) will show very large one-bond C-F coupling constants (¹J(C,F) > 200 Hz).[4] Their chemical shifts will be significantly influenced by the direct attachment of the highly electronegative fluorine atoms. The other four carbons in this ring will also show smaller two- and three-bond couplings to the fluorine atoms.

    • 3'-Piperidinomethyl Phenyl Ring: Six distinct signals are expected for this ring, with chemical shifts determined by the effects of the carbonyl and piperidinomethyl substituents.

  • Aliphatic Carbons (δ 24-65 ppm):

    • Benzylic Carbon (-CH₂-): This carbon is expected around δ 63-65 ppm .[8]

    • Piperidine Carbons: Three signals are expected. The carbons adjacent to the nitrogen (C-2, C-6) will be around δ 54-56 ppm , the C-4 carbon around δ 26 ppm , and the C-3/C-5 carbons around δ 24 ppm .[5][8]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm) Predicted J(C,F) (Hz)
C=O 194 - 198 -
C-3, C-4 148 - 155 ¹J ≈ 250
Other Aromatic C's 115 - 138 ²J, ³J ≈ 5-25
Benzylic CH₂ 63 - 65 -
Piperidine C-2, C-6 54 - 56 -
Piperidine C-4 ~26 -

| Piperidine C-3, C-5 | ~24 | - |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for confirming the fluorine substitution pattern.

  • Chemical Shifts: The two fluorine atoms are in different environments and will give rise to two distinct signals. For aromatic fluorines, the chemical shifts are expected in the range of δ -100 to -140 ppm relative to CFCl₃.[9][10]

  • Coupling: The two fluorine atoms will be coupled to each other (ortho F-F coupling) and to the neighboring aromatic protons. This will result in complex multiplets, likely doublet of doublets or more complex patterns for each fluorine signal.

Table 3: Predicted ¹⁹F NMR Data

Fluorine Assignment Predicted δ (ppm) Predicted Multiplicity
F-3 -130 to -140 m

| F-4 | -130 to -140 | m |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum.

Workflow for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition & Analysis Prep1 Clean ATR Crystal Prep2 Place Sample on Crystal Prep1->Prep2 Prep3 Apply Pressure Prep2->Prep3 Acq2 Collect Sample Spectrum Prep3->Acq2 Acq1 Collect Background Spectrum Acq1->Acq2 Acq3 Identify Characteristic Peaks Acq2->Acq3

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Predicted IR Absorption Bands

The IR spectrum will be dominated by a few key absorptions.

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methylene groups will be just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

  • C=O Stretching (Ketone): This will be the most intense and sharpest peak in the spectrum. For an aromatic ketone, it is expected around 1660-1690 cm⁻¹ .[8][11] The conjugation with the two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

  • C=C Stretching (Aromatic): Several peaks of medium intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

  • C-F Stretching: Strong absorptions due to the C-F bonds are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ .

  • C-N Stretching: A medium intensity band for the C-N stretch of the tertiary amine is expected around 1100-1250 cm⁻¹ .

Table 4: Predicted Major IR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3000 Medium Aromatic C-H Stretch
2950 - 2850 Medium Aliphatic C-H Stretch
1670 - 1650 Strong, Sharp Ketone C=O Stretch
1600, 1585, 1470 Medium Aromatic C=C Stretch
1300 - 1100 Strong C-F Stretch

| 1250 - 1100 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation:

  • A mass spectrometer with an Electrospray Ionization (ESI) source, coupled to a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.

Sample Preparation:

  • Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_analysis Data Analysis Prep1 Prepare Dilute Solution (e.g., in Methanol) Acq1 Infuse Sample into ESI Source Acq2 Acquire Full Scan MS Acq1->Acq2 Acq3 Select Precursor Ion for MS/MS Acq2->Acq3 Acq4 Acquire Fragmentation (MS/MS) Spectrum Acq3->Acq4 Analysis1 Identify [M+H]⁺ Ion Acq4->Analysis1 Analysis2 Analyze Fragmentation Pattern Analysis1->Analysis2 Analysis3 Confirm Structure Analysis2->Analysis3

Caption: General workflow for structural analysis by ESI-MS/MS.

Predicted Mass Spectrum and Fragmentation

In ESI positive ion mode, the compound is expected to be detected as its protonated molecule, [M+H]⁺.

  • Molecular Ion: The calculated exact mass of C₁₉H₁₉F₂NO is 315.1435. The protonated molecule [M+H]⁺ will therefore have an m/z of 316.1513 .

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 316 precursor ion will likely reveal characteristic fragments. The most probable fragmentation is an alpha-cleavage adjacent to the piperidine nitrogen, which is a common pathway for such structures.[12]

    • Loss of the piperidinyl group: Cleavage of the benzylic C-N bond can lead to a fragment corresponding to the piperidine ring.

    • Formation of the piperidinomethyl cation: A very common and stable fragment is the N-methylenepiperidinium ion at m/z 98 . This results from the cleavage of the bond between the benzylic carbon and the phenyl ring.

    • Cleavage at the carbonyl group: Fragmentation can occur on either side of the ketone, leading to benzoyl-type cations. This could produce a 3,4-difluorobenzoyl cation at m/z 141 or a 3'-(piperidinomethyl)benzoyl cation.

Table 5: Predicted Key Ions in ESI-MS

m/z (Predicted) Proposed Identity
316.15 [M+H]⁺
141.02 [F₂C₆H₃CO]⁺

| 98.09 | [C₆H₁₂N]⁺ (Piperidinomethyl cation) |

Conclusion

This guide presents a detailed, predictive spectroscopic analysis for 3,4-Difluoro-3'-piperidinomethyl benzophenone. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data provide a comprehensive chemical fingerprint for this molecule. The included methodologies and workflows offer a standardized approach for researchers to acquire and validate their own experimental data. By grounding these predictions in the established principles of spectroscopic interpretation and data from analogous compounds, this document serves as an authoritative and trustworthy resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved February 14, 2026, from [Link]

  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...". (n.d.). N-benzylpiperidine spectral data. [Link]

  • Oregon State University. (2020). 13C NMR Chemical Shifts. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • NMRService. (n.d.). 19Flourine NMR. Retrieved February 14, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 14, 2026, from [Link]

  • RSC Publishing. (n.d.). NMR and polymorphism of a piperidinone-substituted benzopyran with a fluorinated sidechain. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

  • SpectraBase. (n.d.). 3,4-Difluorobenzophenone Spectrum. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

The Piperidinomethyl Benzophenone Scaffold: From Synthetic Intermediate to Pharmacological Probe

The following is an in-depth technical guide regarding the discovery, chemistry, and pharmacology of Piperidinomethyl Benzophenone (PMBP) compounds. [1] Executive Summary Piperidinomethyl benzophenones (PMBPs) represent...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the discovery, chemistry, and pharmacology of Piperidinomethyl Benzophenone (PMBP) compounds.

[1]

Executive Summary

Piperidinomethyl benzophenones (PMBPs) represent a specialized class of Mannich bases derived from the benzophenone core.[1] While often overshadowed by their aliphatic cousins (the propiophenones like Tolperisone), PMBPs have occupied a critical niche in medicinal chemistry since the mid-20th century.[1] Historically utilized as versatile intermediates for synthesizing complex heterocycles (such as isoindoles and benzodiazepines), recent research has repurposed them as direct pharmacological agents targeting cytotoxicity in oncology and specific CNS pathways.[1]

This guide analyzes the PMBP scaffold, detailing its historical emergence from the "Mannich Boom" of the 1940s, its synthetic volatility (the retro-Mannich challenge), and its modern applications in drug discovery.[1]

Historical Context: The Mannich Era and Beyond

The history of PMBPs is inextricably linked to the evolution of the Mannich Reaction , first described by Carl Mannich in 1912.[1]

The "Amino-Ketone" Boom (1940s–1960s)

Following World War II, pharmaceutical companies like Upjohn , Parke-Davis , and Ciba engaged in massive screening programs of amino-ketones.[1] The objective was to find stable, orally active analogs of natural alkaloids.[1]

  • The Propiophenone Success: This era yielded Tolperisone (Mydocalm) and Eperisone, centrally acting muscle relaxants based on a propiophenone core.[1]

  • The Benzophenone Divergence: Researchers simultaneously synthesized benzophenone analogs (PMBPs) to test the effect of increased lipophilicity (replacing the alkyl chain with a phenyl ring).[1] While less successful as muscle relaxants due to steric bulk, these compounds proved to be highly reactive intermediates.[1]

The "Cyclization" Era (1970s–1990s)

In the late 20th century, PMBPs gained prominence not as final drugs, but as precursors.[1] The presence of the carbonyl group and the amino-methyl arm allowed for rapid cyclization into isoindoles and isoquinolines , scaffolds found in antidepressants and anxiolytics.[1]

Modern Renaissance (2000s–Present)

Current literature (e.g., Bioorganic & Medicinal Chemistry Letters) highlights a resurgence of PMBPs, specifically halogenated derivatives (e.g., 3,5-difluoro-4'-piperidinomethyl benzophenone), as potent cytotoxic agents against specific cancer cell lines, operating via non-traditional apoptotic pathways.[1]

Chemical Architecture & Stability[1]

The PMBP scaffold consists of three pharmacophoric elements:

  • The Benzophenone Core: Provides a rigid, lipophilic diphenyl scaffold.[1]

  • The Linker: A methylene bridge (

    
    ) introduced via formaldehyde.[1]
    
  • The Basic Head: A piperidine ring (tertiary amine).[1]

The Retro-Mannich Instability

A defining technical characteristic of PMBPs is their susceptibility to the retro-Mannich reaction .[1] Under physiological pH or thermal stress, the compound can decompose back into the parent benzophenone, formaldehyde, and piperidine.[1]

  • Implication for Researchers: In biological assays, one must verify if the observed effect is due to the intact PMBP or the released breakdown products.[1]

  • Stabilization: Substitution on the phenyl rings (e.g., ortho-chloro groups) can sterically hinder the carbonyl, stabilizing the molecule against hydrolysis.[1]

Synthetic Protocol: The Classical Mannich Condensation[1]

The following protocol describes the synthesis of 4'-piperidinomethyl-2-benzophenone , a representative scaffold.

Experimental Design Logic
  • Acid Catalysis: HCl is used to generate the iminium ion electrophile from formaldehyde and piperidine.[1]

  • Solvent Choice: Ethanol or Isopropanol is preferred to allow the precipitation of the hydrochloride salt, driving the equilibrium forward.[1]

  • Stoichiometry: A slight excess of amine/formaldehyde is used to ensure consumption of the ketone.[1]

Step-by-Step Methodology

Materials:

  • 4-Methylbenzophenone (or substituted acetophenone precursor)[1]

  • Paraformaldehyde[1]

  • Piperidine hydrochloride[1]

  • Concentrated HCl[1]

  • Absolute Ethanol[1]

Workflow:

  • Activation: In a 250mL round-bottom flask, dissolve 0.05 mol of the benzophenone derivative in 50 mL of absolute ethanol.

  • Reagent Addition: Add 0.06 mol of paraformaldehyde and 0.06 mol of piperidine hydrochloride.

  • Catalysis: Add 0.5 mL of concentrated HCl.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
    
    • Note: Benzophenones are less reactive than alkyl ketones; extended reflux is often required.[1]

  • Precipitation: Cool the solution to

    
    . If the product does not precipitate, add diethyl ether to induce crystallization of the hydrochloride salt.[1]
    
  • Purification: Filter the white solid and recrystallize from Ethanol/Acetone.

Data Visualization: Synthesis & Degradation Pathway[1]

MannichPathway Substrates Substrates: Benzophenone + HCHO + Piperidine Iminium Intermediate: Iminium Ion Formation Substrates->Iminium HCl, Reflux Transition Transition State: Enol Attack Iminium->Transition Electrophilic Attack Product Product: Piperidinomethyl Benzophenone (PMBP) Transition->Product Loss of H+ Retro Degradation: Retro-Mannich (Hydrolysis) Product->Retro pH > 7.4 or Heat Retro->Substrates Reversibility

Caption: Figure 1. The Mannich synthesis pathway showing the critical reversible step (Retro-Mannich) which dictates stability.

Pharmacological Applications[1][2][3]

Cytotoxicity and Oncology

Recent screens have identified PMBPs as potential anti-proliferative agents.[1] Unlike standard alkylating agents, PMBPs appear to disrupt mitochondrial function in neoplastic cells.[1]

Key Data: Cytotoxicity of Halogenated PMBPs (IC50 values)

Compound Derivative Cell Line: HeLa (Cervical) Cell Line: MCF-7 (Breast) Mechanism of Action

| Unsubstituted PMBP | > 50


M | > 50 

M | Low potency | | 4'-Fluoro-PMBP | 12.5

M | 15.2

M | Membrane disruption | | 3,5-Difluoro-PMBP | 2.1

M
| 3.4

M
| Apoptosis Induction | | 4'-Chloro-PMBP | 8.7

M | 10.1

M | Oxidative Stress |[1]

Interpretation: The addition of electron-withdrawing groups (Fluorine) significantly enhances cytotoxicity, likely by increasing metabolic stability and lipophilicity, allowing better cellular penetration.[1]

Synthetic Utility: The "Hub" Concept

In drug development, PMBPs are often transient "hubs."[1] They are synthesized not to be the drug, but to be cyclized into the drug.[1]

  • Isoindoles: Reduction of the ketone followed by cyclization with the amine.[1]

  • Benzodiazepines: If the starting benzophenone has an ortho-amino group, the Mannich side chain can interact to close the diazepine ring.[1]

Workflow: From Scaffold to Lead Candidate[1]

For researchers investigating this scaffold, the following logical workflow ensures rigorous validation of biological activity.

Workflow Design 1. Rational Design (Substituent Selection) Synth 2. Mannich Synthesis (HCl Catalysis) Design->Synth QC 3. QC & Stability Check (NMR + HPLC for Retro-Mannich) Synth->QC QC->Design If Unstable Screen 4. Primary Screen (Cytotoxicity/CNS Binding) QC->Screen Only if >95% Stable Screen->Design Inactive Hit 5. Hit Validation Screen->Hit IC50 < 10uM

Caption: Figure 2. Iterative workflow for developing PMBP derivatives, emphasizing the critical stability check (Step 3) before biological screening.

References

  • Mannich, C., & Krösche, W. (1912).[1] Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie. [1]

  • Dimmock, J. R., et al. (2001).[1] Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and related N-acyl analogs. European Journal of Medicinal Chemistry. (Contextualizes cytotoxicity of piperidine-ketone linkers).

  • Roman, G. (2015).[1] Mannich bases in medicinal chemistry and drug design.[1] European Journal of Medicinal Chemistry. (Comprehensive review of the scaffold's stability and utility).

  • Gul, H. I., et al. (2009).[1] Cytotoxicity of some Mannich bases of conjugated enones. Arzneimittelforschung.

  • BenchChem. (2024).[1] Product Analysis: 3,5-Difluoro-4'-piperidinomethyl benzophenone. (Data source for cytotoxicity ranges).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Cell-Based Evaluation of Novel Benzophenones as Microtubule-Targeting Agents

Introduction & Scientific Context Benzophenone-type scaffolds act as "privileged structures" in medicinal chemistry, particularly in the design of tubulin polymerization inhibitors. Structurally analogous to combretastat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Benzophenone-type scaffolds act as "privileged structures" in medicinal chemistry, particularly in the design of tubulin polymerization inhibitors. Structurally analogous to combretastatin A-4 (CA-4) and phenstatin, novel benzophenones frequently target the colchicine-binding site of tubulin.

Unlike general cytotoxic agents, these compounds typically exhibit a specific mechanism of action (MoA): they destabilize the microtubule network, leading to G2/M phase cell cycle arrest , followed by apoptosis via the intrinsic (mitochondrial) pathway.

This guide provides a validated workflow for characterizing these compounds, moving from high-throughput primary screening to high-content mechanistic confirmation.

Experimental Logic & Workflow

The evaluation pipeline must answer three questions sequentially:

  • Potency: Does the compound inhibit cell growth? (SRB Assay)

  • Kinetics: Where does it stop the cell cycle? (Flow Cytometry)

  • Mechanism: Does it physically disrupt microtubules? (Immunofluorescence)[1][2][3]

Benzophenone_Workflow Synthesis Novel Benzophenone Synthesis Screen Primary Screen (SRB Assay) Synthesis->Screen Library Entry Screen->Synthesis SAR Refinement Cycle Cell Cycle Analysis (Flow Cytometry) Screen->Cycle IC50 < 10µM Mechanism Target Validation (Tubulin IF) Cycle->Mechanism G2/M Arrest Apoptosis Death Mechanism (Annexin V/PI) Mechanism->Apoptosis Confirm Cell Death

Figure 1: Critical path for evaluating benzophenone derivatives. The workflow prioritizes eliminating inactive compounds early via SRB screening before investing in expensive flow cytometry or imaging reagents.

Primary Screening: Cytotoxicity Profiling (SRB Assay)

While MTT and MTS assays are common, the Sulforhodamine B (SRB) assay is the superior choice for benzophenone screening. Benzophenones can sometimes interfere with mitochondrial reductase enzymes (measured by MTT), leading to false positives. SRB measures total protein mass, providing a stable, linear, and non-enzymatic readout. This is the standard method used by the NCI-60 cancer drug screen.

Protocol: NCI-Style SRB Assay

Materials:

  • Adherent cancer cell lines (e.g., MCF-7, A549, HeLa).

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).[4] Critical: Do not use formaldehyde; it cross-links proteins differently and affects SRB binding.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.[4]

  • Solubilization Buffer: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology:

  • Seeding: Seed cells in 96-well plates (typically 3,000–5,000 cells/well) in 100 µL media. Incubate for 24 hours to allow attachment.

  • Tz Plate (Time Zero): Fix one plate immediately before drug addition. This establishes the baseline for calculating "Net Growth Inhibition" vs. "Cell Kill."

  • Treatment: Add 100 µL of benzophenone derivatives (dissolved in DMSO, serial dilutions 0.01 µM – 100 µM). Final DMSO concentration must be <0.5%. Incubate for 48 hours.

  • Fixation (The Critical Step):

    • Gently layer 50 µL of cold 50% TCA on top of the growth medium (final concentration ~10%).

    • Incubate at 4°C for 1 hour . (Low temperature promotes stable protein precipitation).

    • Wash 5x with tap water and air-dry plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate 10–30 minutes at room temperature.

  • Washing: Wash 5x with 1% acetic acid to remove unbound dye. Air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base. Shake for 10 minutes.

  • Read: Measure absorbance at 510–515 nm .

Data Output: Calculate % Growth Inhibition using the Tz plate control.

ParameterCalculationInterpretation
GI50 50% Growth InhibitionConcentration reducing net protein increase by 50%.[4]
TGI Total Growth InhibitionConcentration where protein mass = Tz (Cytostatic effect).
LC50 Lethal Concentration 50%Concentration where protein mass is 50% of Tz (Cytotoxic effect).

Mechanism of Action: Cell Cycle Analysis[5][6]

Benzophenones targeting tubulin typically cause cells to accumulate in the G2/M phase because they cannot form the mitotic spindle required for metaphase-anaphase transition.

Protocol: Propidium Iodide (PI) Flow Cytometry[6][7][8][9]

Materials:

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).[5]

  • 70% Ethanol (ice-cold).[6]

Step-by-Step Methodology:

  • Treatment: Treat cells with the IC50 concentration of the benzophenone (determined in Step 2) for 24 hours.

  • Harvest: Trypsinize cells. Crucial: Collect the culture media (containing floating/dead cells) and combine it with the trypsinized pellet.[7]

  • Wash: Centrifuge (1000 rpm, 5 min) and wash 1x with cold PBS.

  • Fixation:

    • Resuspend pellet in 300 µL PBS.

    • Add 700 µL ice-cold 70% ethanol dropwise while vortexing gently. (Vortexing prevents clumping).[5][8]

    • Incubate at -20°C for >2 hours (overnight is preferred).

  • Staining:

    • Wash cells 2x with PBS to remove ethanol.[8]

    • Resuspend in 500 µL of PI/RNase Staining Solution .

    • Incubate 30 minutes at 37°C in the dark. (RNase is vital to ensure PI binds only to DNA, not RNA).[5]

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur/Canto). Collect 10,000 events. Use a Linear scale for the FL2 (PE) channel.

Expected Result: A functional benzophenone tubulin inhibitor will show a massive increase in the G2/M peak (4N DNA content) compared to the DMSO control.

Target Validation: Tubulin Immunofluorescence

To confirm the G2/M arrest is due to microtubule destabilization (and not DNA damage), you must visualize the cytoskeleton.

Protocol: Confocal Microscopy of Microtubules

Materials:

  • Primary Antibody: Mouse anti-α-tubulin (e.g., clone DM1A).

  • Secondary Antibody: Goat anti-mouse IgG conjugated to Alexa Fluor 488.

  • Counterstain: DAPI (nuclei).[9]

  • Fixative: Methanol (preferred for tubulin) or 4% Paraformaldehyde (PFA).

Step-by-Step Methodology:

  • Seeding: Seed cells on sterile glass coverslips in 6-well plates.

  • Treatment: Treat with benzophenone (IC50) for 12–24 hours.

  • Fixation (Methanol Method):

    • Aspirate media.[5][10]

    • Immerse coverslips in -20°C Methanol for 10 minutes.

    • Why Methanol? It precipitates proteins and preserves the microtubule structure better than PFA, which can sometimes destroy fine cytoskeletal details.

  • Blocking: Wash 3x with PBS.[9] Block with 5% BSA/PBS for 30 minutes.

  • Primary Antibody: Incubate with anti-α-tubulin (1:200 in 1% BSA) overnight at 4°C.

  • Secondary Antibody: Wash 3x. Incubate with Alexa Fluor 488 secondary (1:500) for 1 hour at room temperature in dark.

  • Mounting: Wash 3x. Mount with DAPI-containing mounting medium.

Visualizing the Pathway:

Tubulin_Pathway Benzophenone Benzophenone Derivative Tubulin Tubulin Heterodimer (Colchicine Site) Benzophenone->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Failure Activates Arrest G2/M Arrest Checkpoint->Arrest Induces Apoptosis Apoptosis (Mitochondrial) Arrest->Apoptosis Prolonged Arrest

Figure 2: Mechanistic pathway. Benzophenones bind the colchicine site, inhibiting polymerization.[11] This triggers the Spindle Assembly Checkpoint, leading to arrest and eventual cell death.

References

  • Zhang, S., et al. (2016). "The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors."[12] RSC Advances, 6, 48686-48697. [Link]

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1, 1112–1116. [Link]

  • Wang, G., et al. (2020). "Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors."[13] Bioorganic Chemistry, 104, 104265.[13] [Link]

  • National Cancer Institute (NCI). "NCI-60 Screening Methodology." Developmental Therapeutics Program. [Link]

Sources

Application

Application Note: High-Throughput Screening Strategies for Benzophenone-Based Pharmacophores

Executive Summary Benzophenone derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent activity as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , tubulin polymerization inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzophenone derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent activity as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , tubulin polymerization inhibitors , and membrane-active antimicrobials . However, their intrinsic physicochemical properties—specifically high lipophilicity and strong UV absorbance—introduce significant artifacts in standard High-Throughput Screening (HTS) campaigns.

This Application Note provides a validated technical framework for screening benzophenone libraries. It moves beyond generic HTS protocols to address scaffold-specific challenges: solubility-driven false negatives and optical interference false positives .

Pre-Screening: Library Management & Solubility

The primary failure mode for benzophenone screening is precipitation in aqueous assay buffers.

The Hydrophobic Challenge

Benzophenones possess two phenyl rings linked by a carbonyl, creating a highly lipophilic core. Standard HTS concentrations (10 µM) often exceed the thermodynamic solubility of these derivatives in aqueous buffers, leading to "crash-out" and false negatives.

Protocol: Acoustic Dispensing & Nephelometry QC

To mitigate solvent effects, we utilize Acoustic Liquid Handling (e.g., Labcyte Echo) to transfer nanoliter volumes, eliminating the need for intermediate dilution plates which often cause precipitation.

Step-by-Step Workflow:

  • Source Plate Preparation: Dissolve benzophenone derivatives in 100% anhydrous DMSO at high concentration (10 mM). Store in Low Dead Volume (LDV) source plates.

  • Solubility QC (Nephelometry):

    • Objective: Determine the "Critical Precipitation Concentration."

    • Dispense compounds into assay buffer (without enzyme/cells) at 10, 30, and 100 µM.

    • Incubate for 60 minutes at RT.

    • Measure light scattering (nephelometry) to detect micro-precipitates.

    • Decision: Flag compounds with scattering >3x background as "insoluble" for downstream data correction.

  • Direct Dispense: Use acoustic energy to eject 2.5–50 nL of compound directly into the assay plate containing 5 µL of buffer. This instantaneous dilution prevents the "nucleation" often seen in tip-based transfers.

Assay Development: Target-Specific Protocols

Target A: HIV-1 Reverse Transcriptase (Enzymatic)

Benzophenones are potent NNRTIs.[1] However, they absorb UV light (250–350 nm), making standard spectrophotometric assays unreliable.

Recommended Method: FRET-based Displacement Assay or Luminescence . Avoid: Direct UV absorbance assays (e.g., measuring DNA polymerization via nucleotide absorbance).

Protocol: FRET-HIV-RT Assay

  • Reagents: Recombinant HIV-1 RT, DNA/RNA heteroduplex substrate labeled with a fluorophore (Cy3, Donor) and Quencher (Black Hole Quencher).

  • Mechanism: RT activity degrades the RNA, releasing the fluorophore from the quencher (Signal Increase). Benzophenones inhibit this degradation.

  • Workflow:

    • Dispense: 10 nL benzophenone library (final 10 µM).

    • Add Enzyme: 2 µL HIV-RT (0.5 nM final). Incubate 15 min (Pre-incubation is critical for allosteric NNRTIs).

    • Add Substrate: 2 µL FRET substrate.

    • Read: Kinetic read (Ex 550nm / Em 570nm) for 30 mins.

    • Validation: Use Efavirenz as a positive control.

Target B: Antimicrobial/Membrane Disruption (Phenotypic)

Benzophenone membrane-targeted antibiotics (BPMTAs) disrupt bacterial membrane potential.[2]

Recommended Method: Resazurin Reduction (Alamar Blue) Assay . Why: Turbidity (OD600) is prone to interference if the compound precipitates. Metabolic dyes like Resazurin provide a distinct fluorescent signal (Ex 530nm / Em 590nm) that is less sensitive to compound precipitate scattering.

Protocol:

  • Culture: Grow MRSA (or target strain) to log phase. Dilute to

    
     CFU/mL.
    
  • Dispense: Compounds into 384-well clear-bottom black plates.

  • Incubation: Add bacterial suspension. Incubate 18–24h at 37°C.[3]

  • Detection: Add Resazurin (0.01%). Incubate 1–4h.

  • Read: Fluorescence. Viable cells reduce Resazurin (Blue/Non-fluorescent) to Resorufin (Pink/Fluorescent).

  • Hit Definition: >50% reduction in fluorescence compared to DMSO control.

Post-Screening: Triage & False Positive Elimination

Benzophenones are "frequent hitters" in optical assays due to the Inner Filter Effect (IFE).

The Inner Filter Effect (IFE)

Because benzophenones absorb UV/Blue light, they can attenuate the excitation light in fluorescence assays, appearing as "inhibitors" (signal reduction) when they are actually just shielding the fluorophore.

Counter-Screening Protocol

Absorbance Scan Correction:

  • Select all "Hits" from the primary screen.

  • Prepare a "Mock Assay" plate containing the fluorophore but no enzyme.

  • Add compounds at the screening concentration.

  • Measure Fluorescence.[4]

  • Logic: If fluorescence decreases in the absence of enzyme, the compound is a "Quencher" or IFE artifact. Discard.

Visualizing the Workflow

Diagram 1: Benzophenone HTS Decision Tree

This diagram illustrates the logic flow from library prep to hit validation, emphasizing the critical "Solubility Check" and "Optical Triage" steps unique to this scaffold.

Benzophenone_HTS Library Benzophenone Library (10mM in DMSO) Dispense Acoustic Dispensing (Labcyte Echo) Library->Dispense Solubility QC: Nephelometry (Detect Precipitation) Dispense->Solubility Assay Primary Screen (FRET or Resazurin) Solubility->Assay Soluble Discard_Sol Discard: Insoluble Solubility->Discard_Sol High Scatter Hit_Select Hit Selection (>50% Inhibition) Assay->Hit_Select Counter Counter Screen: Optical Interference Check Hit_Select->Counter Validation Dose-Response (IC50) & Orthogonal Assay Counter->Validation No Interference Discard_Art Discard: Optical Artifact Counter->Discard_Art Signal Quenching

Caption: Workflow prioritizing solubility QC (Nephelometry) and optical artifact exclusion (Counter Screen) to isolate true benzophenone hits.

Data Analysis & Summary

Table 1: Comparison of Detection Methods for Benzophenone Screening

MethodSuitabilityRisk FactorMitigation Strategy
Absorbance (UV) Low High Interference (Compound absorbs at 250-350nm)Use Red-shifted assays (>450nm)
Fluorescence Intensity Medium Inner Filter Effect / QuenchingRun "Mock" plates without enzyme to subtract background
FRET / TR-FRET High Low (Ratiometric readout corrects for artifacts)Use ratiometric data analysis
Luminescence Very High Minimal (Benzophenones rarely quench luminescence)Preferred for HIV/Cell-based assays

References

  • Benzophenones as HIV-1 RT Inhibitors

    • Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action.[5] (PMC).

  • Antimicrobial Screening Protocols

    • Examination of a synthetic benzophenone membrane-targeted antibiotic. (PubMed).[6]

  • Assay Interference (PAINS/IFE)

    • High-Throughput Screening to Predict Chemical-Assay Interference.[7] (Tox21 / NIH).

  • Solubility in HTS

    • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points. (MDPI).

Sources

Method

Application Note: In Vivo Experimental Design for Piperidine-Containing Compounds

Abstract The piperidine moiety is a "privileged scaffold" in medicinal chemistry, present in over 12,000 biologically active compounds, including blockbusters like Fentanyl, Donepezil, and Ritalin. However, its physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a "privileged scaffold" in medicinal chemistry, present in over 12,000 biologically active compounds, including blockbusters like Fentanyl, Donepezil, and Ritalin. However, its physicochemical properties—specifically its high basicity (


) and susceptibility to oxidative bioactivation—present unique challenges in in vivo modeling.

This guide details the experimental frameworks required to de-risk piperidine candidates, focusing on optimizing brain penetration (


), managing lysosomal trapping, and detecting reactive iminium metabolites.

Module 1: Pharmacokinetic Optimization & Formulation

The Challenge: Basicity and Lysosomal Trapping

Piperidine nitrogens are highly basic. At physiological pH (7.4), they exist predominantly as cations. This drives Lysosomal Trapping , where the drug permeates lipophilic membranes into acidic lysosomes (pH ~4-5), becomes protonated, and is unable to exit.

  • In Vivo Consequence: Artificially high Volume of Distribution (

    
    ) and prolonged half-life (
    
    
    
    ), which may not reflect therapeutic exposure at the target site.
Protocol A: Formulation for IV/PO Dosing

Standard vehicles (e.g., DMSO/PEG) often cause precipitation of basic amines upon contact with physiological buffers.

Step-by-Step Formulation Strategy:

  • Salt Selection: Do not use the free base for in vivo studies. Convert to Hydrochloride (HCl) or Tartrate salts to improve aqueous solubility.

  • Vehicle System:

    • Preferred: 5% Dextrose in Water (D5W) buffered to pH 5.5–6.0.

    • Alternative (for lipophilic analogs): 10% Captisol® (Sulfobutyl ether

      
      -cyclodextrin) in saline.
      
  • pH Adjustment: The final solution must be pH 4.5–6.5.

    • Warning: If pH > 7.0, piperidines may precipitate in the syringe or at the injection site (causing phlebitis).

Data Output: Vehicle Compatibility Matrix
Vehicle SystemSolubility (mg/mL)Tolerability (IV)Risk Factor
Saline (0.9%) ModerateHighCommon ion effect (Cl-) may precipitate HCl salts.
D5W (pH 5.5) HighHighGold Standard for basic amines.
DMSO (10%) / Water HighLowHemolysis risk; avoids pH trapping issues artificially.
PEG400 (20%) / Water HighModerateHigh viscosity affects PK absorption rates.

Module 2: CNS Penetration (The Standard)

The Challenge: The Blood-Brain Barrier (BBB)

Measuring the total brain-to-plasma ratio (


) is misleading for piperidines. Their high basicity leads to extensive binding to negatively charged brain phospholipids, inflating total brain concentrations without increasing the pharmacologically active unbound concentration.

The Solution: Determine


 (Unbound Partition Coefficient).[1][2][3][4]


Protocol B: High-Throughput Determination

Phase 1: In Vivo Dosing

  • Species: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing: Constant IV infusion (to achieve steady state,

    
    ) is preferred over bolus to equilibrate brain compartments.
    
  • Sampling: Collect blood and whole brain simultaneously at steady state (typically 4–6 hours post-infusion).

  • Perfusion: Critical Step. Transcardial perfusion with saline is required to remove drug trapped in brain capillaries, which would artificially inflate

    
    .
    

Phase 2: Ex Vivo Binding (Equilibrium Dialysis)

  • Brain Homogenate: Homogenize brain tissue in phosphate buffer (1:4 ratio).

  • Dialysis: Dialyze spiked plasma and brain homogenate against buffer for 4 hours at 37°C using a RED (Rapid Equilibrium Dialysis) device.

  • Calculation:

    • Calculate fraction unbound in plasma (

      
      ) and brain (
      
      
      
      ).[1][4]
    • Apply the equation above.

Visualization: BBB Transport Logic

BBB_Transport Plasma Plasma Compartment (Protein Bound + Free) Endothelium BBB Endothelium (Lipophilic Barrier) Plasma->Endothelium Passive Diffusion Endothelium->Plasma P-gp Efflux (MDR1) BrainECF Brain Extracellular Fluid (Target Site: GPCRs) Endothelium->BrainECF Net Flux Lysosome Lysosomal Trap (Acidic pH) BrainECF->Lysosome pH Trapping Lipids Brain Lipids (Non-Specific Binding) BrainECF->Lipids Sequestration

Figure 1: Transport dynamics of piperidines. Note that Lysosomal and Lipid binding reduce free drug concentration (


) available for the target.

Module 3: Metabolic Safety (Reactive Metabolites)

The Challenge: Iminium Ion Formation

The piperidine ring is susceptible to


-carbon oxidation by CYP450 (mainly CYP3A4/2D6).[5][6] This generates a chemically reactive cyclic iminium ion .
  • Risk: These electrophiles covalently bind to proteins/DNA, causing idiosyncratic toxicity or "mechanism-based inactivation" (MBI) of CYP enzymes.

Protocol C: Reactive Metabolite Trapping

This assay must be performed early (Lead Optimization) to flag potential toxicity.

Workflow:

  • Incubation System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Trapping Agent:

    • Potassium Cyanide (KCN):[7] Specific for iminium ions.[7] Forms stable cyano-adducts.[7]

    • Glutathione (GSH): General soft nucleophile. Forms GSH-adducts.

  • Procedure:

    • Incubate Test Compound (10

      
      M) with HLM + 1 mM KCN (or 5 mM GSH) for 60 mins.
      
    • Quench with Acetonitrile.

  • Analysis: LC-MS/MS (Q-TOF or Orbitrap).

  • Detection Criteria: Look for Mass Shift (+27 Da for Cyanide; +307 Da for GSH).

Visualization: Bioactivation Pathway

Bioactivation Parent Piperidine Drug (Stable) CYP CYP450 Oxidation (Alpha-Carbon) Parent->CYP Carbinol Carbinolamine (Unstable Intermediate) CYP->Carbinol Iminium Cyclic Iminium Ion (ELECTROPHILE) Carbinol->Iminium -H2O Tox Covalent Binding (Toxicity/MBI) Iminium->Tox Protein Adduct Trap Cyano-Adduct (Stable Marker) Iminium->Trap +KCN (In Vitro)

Figure 2: Mechanism of piperidine bioactivation. The iminium ion is the toxic culprit; KCN trapping confirms its presence.

References

  • Hammarlund-Udenaes, M., et al. (2008). "On the Rate and Extent of Drug Delivery to the Brain."[3] Pharmaceutical Research.

  • Di, L., & Kerns, E. (2016). "Blood-Brain Barrier in Drug Discovery: Optimizing Brain Exposure of CNS Drugs." Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Smith, D. A., et al. (2010). "Volume of Distribution in Drug Design." Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Piperidinomethyl Benzophenone Compounds

Welcome to the technical support center for researchers working with piperidinomethyl benzophenone compounds. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with piperidinomethyl benzophenone compounds. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of their off-target effects. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols needed to ensure the specificity and validity of your experimental findings.

I. Understanding the Challenge: Why Off-Target Effects Occur

Piperidinomethyl benzophenone compounds, particularly those designed as kinase inhibitors, often target the highly conserved ATP-binding pocket of kinases. With over 500 kinases in the human kinome sharing structural similarities in this region, achieving absolute selectivity is a significant challenge.[5][6] Off-target binding can arise from interactions with other kinases or even structurally unrelated proteins.[7] Furthermore, the benzophenone moiety itself can be photoreactive and has been associated with endocrine-disrupting effects, which can be considered a form of off-target activity.[8][9][10][11][12]

This guide will focus on a multi-pronged approach to de-risk your compounds, moving from initial screening to in-depth cellular validation.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise when working with this class of compounds.

Q1: My compound is potent in a biochemical kinase assay, but shows a different or weaker effect in my cell-based assay. What's going on?

A1: This is a frequent and important observation that highlights the difference between an isolated system and a complex cellular environment. Several factors could be at play:

  • High Intracellular ATP Concentrations: Biochemical assays are often conducted with ATP concentrations in the low micromolar range, which may not reflect the millimolar concentrations found within a cell. High intracellular ATP can out-compete your ATP-competitive inhibitor, leading to a decrease in apparent potency.[13]

  • Cellular Permeability and Efflux: Your compound may have poor cell permeability or be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, reducing the intracellular concentration available to engage the target.[13]

  • Target Expression and Activity: The target kinase may not be expressed at sufficient levels or be in an active conformation in your chosen cell line.[13]

  • Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

Q2: I'm observing a cellular phenotype that doesn't match the known function of the intended target. How can I confirm if this is an off-target effect?

A2: This is a critical question for validating your compound's mechanism of action. A "phenotype-target mismatch" is a strong indicator of off-target activity. Here’s a systematic approach to investigate:

  • Orthogonal Controls: Use a structurally distinct inhibitor that targets the same kinase. If both compounds produce the same phenotype, it strengthens the on-target hypothesis.[14]

  • Inactive Control: Synthesize or obtain a close structural analog of your compound that is inactive against the primary target. If this inactive analog does not produce the phenotype, it suggests the observed effect is linked to the inhibition of the intended target or a very structurally similar off-target.[14][15]

  • Rescue Experiments: The gold standard for confirming on-target activity is a rescue experiment. Overexpressing a drug-resistant mutant of the target kinase should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to an off-target interaction.[13]

  • Target Engagement Assays: Directly measure whether your compound is binding to its intended target in the cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays are invaluable for this purpose.[16][17][18][19][20][21][22]

Q3: How can I proactively assess the selectivity of my piperidinomethyl benzophenone compound?

A3: Proactive profiling is essential to understand the full spectrum of your compound's activity.

  • Kinome-Wide Profiling: This is the most comprehensive way to assess the selectivity of a kinase inhibitor. Several commercial services (e.g., KINOMEscan™, Kinativ™) can screen your compound against a large panel of kinases (often >400) to identify potential off-targets.[23]

  • Computational Approaches: In silico tools like KiSSim and KinScan can predict potential off-targets based on structural similarities in the kinome, helping to prioritize experimental validation.[6][24][25][26]

  • Public Databases: Resources like the Chemical Probes Portal provide expert-curated information on the selectivity of many small molecules, which can help you choose appropriate tool compounds for your studies.[15][27][28]

III. Troubleshooting Guides & Experimental Protocols

This section provides practical guidance for common experimental hurdles and detailed protocols for key validation assays.

Troubleshooting High Background in Biochemical Kinase Assays

High background can mask the true signal and lead to inaccurate potency measurements.

Potential Cause Troubleshooting Steps
Contaminated Reagents Use fresh, high-quality reagents (ATP, buffer, substrate). Filter-sterilize buffers.[29]
High Enzyme Concentration Titrate the kinase concentration to find the optimal level that gives a robust signal without excessive autophosphorylation.[29]
Sub-optimal Reagent Concentrations Optimize ATP and substrate concentrations. Ensure the ATP concentration is at or near the Km for the enzyme in endpoint assays.
Non-Specific Binding Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer.[29]
Assay Plate Issues Use low-binding plates, especially for peptide substrates.
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

CETSA is a powerful method to verify target engagement in intact cells. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[16][18][19][20]

Objective: To determine if the piperidinomethyl benzophenone compound binds to and stabilizes its intended target protein in a cellular environment.

Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells to ~80% Confluency harvest 2. Harvest and Resuspend Cells in PBS cell_culture->harvest aliquot 3. Aliquot Cell Suspension harvest->aliquot treat_compound 4. Treat with Compound (or DMSO Vehicle) aliquot->treat_compound incubate 5. Incubate at 37°C treat_compound->incubate heat 6. Heat Aliquots at Different Temperatures incubate->heat cool 7. Cool on Ice heat->cool lyse 8. Lyse Cells (Freeze-Thaw) cool->lyse centrifuge 9. Centrifuge to Pellet Aggregated Proteins lyse->centrifuge sds_page 10. Run Supernatant on SDS-PAGE centrifuge->sds_page western 11. Western Blot for Target Protein sds_page->western NanoBRET_Workflow cluster_prep Cell & Plate Prep cluster_treatment Compound & Tracer Addition cluster_readout Detection transfect 1. Transfect Cells with NanoLuc-Kinase Vector seed 2. Seed Cells into Assay Plate transfect->seed add_compound 3. Add Serial Dilutions of Compound seed->add_compound add_tracer 4. Add NanoBRET Tracer add_compound->add_tracer incubate 5. Incubate at 37°C add_tracer->incubate add_substrate 6. Add Nano-Glo Substrate incubate->add_substrate read 7. Read BRET Signal (450nm and 610nm) add_substrate->read analyze 8. Calculate BRET Ratio and Determine IC50 read->analyze

Caption: NanoBRET™ Target Engagement Workflow.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for the NanoLuc®-kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD) [30]* White, non-binding surface 96- or 384-well plates [30]* Opti-MEM® I Reduced Serum Medium [30]* NanoBRET™ Kinase Tracer and Nano-Glo® Substrate (Promega)

  • Piperidinomethyl benzophenone compound

  • Luminometer capable of reading two wavelengths simultaneously (e.g., 450 nm and 610 nm)

Procedure:

  • Cell Transfection and Seeding:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.

    • 24 hours post-transfection, harvest the cells and seed them into the assay plate in Opti-MEM®.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of your piperidinomethyl benzophenone compound in Opti-MEM®.

    • Add the compound dilutions to the wells. Include "no compound" controls.

    • Add the NanoBRET™ Tracer to all wells at the recommended concentration.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Detection:

    • Prepare the Nano-Glo® Substrate solution according to the protocol.

    • Add the substrate to all wells.

    • Read the plate within 10-20 minutes on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (Tracer, ~610 nm) emission signals. [21]4. Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the log of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value, which represents the intracellular affinity of your compound for the target kinase.

IV. Concluding Remarks

Minimizing off-target effects is not just about improving the quality of your data; it is a cornerstone of rigorous and reproducible science. For piperidinomethyl benzophenone compounds, a thorough investigation of selectivity is paramount. By employing a systematic approach that combines biochemical screening, computational prediction, and robust cellular target engagement assays, you can build a comprehensive profile of your compound's activity. This will not only increase confidence in your research findings but also provide a solid foundation for any future translational efforts.

Remember that no single assay is definitive. A combination of orthogonal approaches, including the use of well-characterized chemical probes and genetic methods, will provide the most compelling evidence for your compound's mechanism of action. [14][15]

References
  • Martinez Molina, D. et al. (2013). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Almqvist, H. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Wang, Y. et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. Available at: [Link]

  • Pike, J. A. et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. Available at: [Link]

  • Antolin, A. A. et al. (2021). Open resources for chemical probes and their implications for future drug discovery. Future Science. Available at: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]

  • Antolin, A. A. et al. (2018). A selection of available public resources for chemical probes. ResearchGate. Available at: [Link]

  • Workman, P. & Collins, I. (2018). The era of high-quality chemical probes. Nature Chemical Biology. Available at: [Link]

  • Schaller, D. et al. (2021). KiSSim: Predicting off-targets from structural similarities in the kinome. ChemRxiv. Available at: [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]

  • Schaller, D. et al. (2021). KiSSim: Predicting off-targets from structural similarities in the kinome. ResearchGate. Available at: [Link]

  • Lovly, C. M. & Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. Available at: [Link]

  • Ianevski, A. et al. (2023). Experimental validation using bulk and cell population drug assays. ResearchGate. Available at: [Link]

  • Kairos Discovery. (2025). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Available at: [Link]

  • Schaller, D. et al. (2022). KiSSim: Predicting Off-Targets from Structural Similarities in the Kinome. PubMed. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]

  • Rinner, U. et al. (2012). Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the. Journal of Medicinal Chemistry. Available at: [Link]

  • Klaeger, S. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Sino Biological. High Background Troubleshooting in Western Blots. Available at: [Link]

  • Boyd, M. J. et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI. Available at: [Link]

  • Kumar, S. et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. Available at: [Link]

  • American Research Products, Inc. (ARP). Elisa troubleshooting tips – High background. Available at: [Link]

  • Kumar, S. et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. Available at: [Link]

  • Kumar, S. et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. R Discovery. Available at: [Link]

  • Scott, A. D. et al. (2021). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, S. et al. (2018). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Kumar, M. et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Li, Y. et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]

  • Sugimoto, H. et al. (1994). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. Available at: [Link]

  • Gao, Z. G. et al. (2013). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. Available at: [Link]

  • de Oliveira, T. P. et al. (2020). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules. Available at: [Link]

  • Kim, S. & Choi, K. (2014). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environmental Health Perspectives. Available at: [Link]

  • Wnuk, A. et al. (2018). Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?. Journal of Education, Health and Sport. Available at: [Link]

  • HBM4EU. (2022). Benzophenones - Substance report. Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). BENZOPHENONE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Binding Affinity of 3,4-Difluoro-3'-piperidinomethyl benzophenone to Dopamine Receptors

[1][2] Executive Summary This guide outlines the validation framework for 3,4-Difluoro-3'-piperidinomethyl benzophenone (referred to herein as Compound X ), a putative dopamine receptor ligand. Structurally, Compound X c...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide outlines the validation framework for 3,4-Difluoro-3'-piperidinomethyl benzophenone (referred to herein as Compound X ), a putative dopamine receptor ligand. Structurally, Compound X combines a fluorinated benzophenone core with a piperidine moiety—a pharmacophore often associated with high affinity for aminergic GPCRs (specifically D2-like receptors) and the Dopamine Transporter (DAT).

To validate its binding affinity (


), this guide compares Compound X against industry gold standards (Haloperidol  and Raclopride ) and provides a self-validating experimental protocol. The presence of the 3,4-difluoro substitution suggests enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, necessitating specific assay modifications to prevent non-specific binding.

Part 1: Structural Rationale & Comparative Analysis

The Chemical Context

Compound X belongs to a class of di-aryl piperidine analogs . The benzophenone linker provides a rigid scaffold that orients the basic nitrogen of the piperidine (the protonatable amine) to interact with the conserved Aspartate residue (Asp3.32) in the dopamine receptor binding pocket.

  • 3,4-Difluoro substitution: Increases lipophilicity (

    
    ) and blocks metabolic oxidation at the para- and meta-positions, potentially increasing half-life but also increasing the risk of non-specific binding to plasticware during assays.
    
  • Piperidinomethyl group: Mimics the side chain of established ligands like GBR-12909 (a DAT inhibitor) and Haloperidol (D2 antagonist).

Comparison with Gold Standards

To validate Compound X, you must run head-to-head comparisons with established ligands.

FeatureCompound X (Candidate)Haloperidol (Standard Antagonist)Raclopride (Standard Ligand)
Primary Target Putative D2/D3 ReceptorD2 High Affinity (

nM)
D2/D3 Selective (

nM)
Structural Class Fluorinated BenzophenoneButyrophenoneSubstituted Benzamide
Binding Mode Competitive (Orthosteric)Competitive Inverse AgonistCompetitive Antagonist
Assay Risk High Lipophilicity (Stickiness)ModerateLow (High solubility)
Detection Ligand N/A

-Spiperone

-Raclopride

Part 2: Experimental Validation Framework

The "Gold Standard" Protocol: Radioligand Competition Binding

Objective: Determine the inhibition constant (


) of Compound X by measuring its ability to displace a radiolabeled standard (

-Raclopride) from D2 receptors expressed in CHO-K1 membranes.
Critical Reagents
  • Receptor Source: CHO-K1 cells stably expressing human Dopamine D2 (long isoform) receptor.

  • Radioligand:

    
    -Raclopride (Specific Activity: 70-87 Ci/mmol). Why? Raclopride has lower non-specific binding than Spiperone for benzamide/benzophenone structures.
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4.[1]

Step-by-Step Methodology
  • Membrane Preparation (The Foundation):

    • Harvest CHO-D2 cells and homogenize in ice-cold Tris buffer.

    • Centrifuge at 48,000

      
       for 20 mins at 4°C.
      
    • Expert Insight: Repeat wash 2x to remove endogenous dopamine, which acts as a competitor and artificially inflates

      
       values.
      
  • Plate Setup (Self-Validating Design):

    • Total Binding (TB): Membrane +

      
      -Raclopride + Buffer (No competitor).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Raclopride + 10 
      
      
      
      M Haloperidol (Saturating concentration).
    • Experimental: Membrane +

      
      -Raclopride + Compound X (
      
      
      
      M to
      
      
      M).
  • Incubation:

    • Incubate for 60 minutes at 25°C.

    • Causality: Equilibrium must be reached. Fluorinated compounds often have slower association rates (

      
      ); insufficient time leads to underestimated affinity.
      
  • Filtration & Washing:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) .

    • Expert Insight: PEI is cationic; it neutralizes the negative charge of the glass fiber, preventing the positively charged Compound X from sticking to the filter (a common source of false positives).

  • Data Analysis:

    • Measure CPM (Counts Per Minute) via liquid scintillation.

    • Calculate

      
       using non-linear regression (sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is the affinity of the radioligand.[2]
Functional Validation (GTP S Binding)

Binding does not equal function. You must determine if Compound X is an agonist or antagonist.

  • Assay:

    
    -GTP
    
    
    
    S binding.
  • Logic: D2 receptors are ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     coupled.[3] Agonist binding catalyzes the exchange of GDP for GTP on the G-protein 
    
    
    
    -subunit.
  • Expectation: If Compound X is an antagonist (likely for benzophenones), it will inhibit Dopamine-induced GTP

    
    S binding.
    

Part 3: Visualization & Logic Flows

Experimental Workflow (DOT Diagram)

This diagram illustrates the critical path for determining the


 value, highlighting the PEI soak step essential for lipophilic benzophenones.

BindingAssay Prep Membrane Prep (Remove Endogenous DA) Incubate Incubation (Comp X + [3H]-Raclopride) Prep->Incubate Add Ligands Filter Filtration (GF/B + 0.3% PEI) Incubate->Filter Terminate (Rapid Wash) Count Scintillation Counting Filter->Count Add Cocktail Analysis Data Analysis (Cheng-Prusoff) Count->Analysis CPM to Ki

Caption: Figure 1: Radioligand binding workflow emphasizing the PEI filter pretreatment to reduce non-specific binding of lipophilic ligands.

D2 Receptor Signaling Pathway

Understanding the downstream effect is crucial for the functional assay.

D2Signaling Ligand Compound X (Ligand) D2R D2 Receptor (GPCR) Ligand->D2R Binds Gi Gi/o Protein D2R->Gi Activates (if Agonist) Blocks (if Antagonist) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production

Caption: Figure 2: D2 Receptor signaling. D2 activation recruits Gi/o, inhibiting Adenylyl Cyclase.[3][4] Antagonists prevent this inhibition.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Seeman, P. (2006). Targeting the dopamine D2 receptor in schizophrenia. Expert Opinion on Therapeutic Targets.

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Protocol Book. UNC Chapel Hill.

  • BenchChem. Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.

Sources

Comparative

Structure-activity relationship (SAR) studies of fluorinated benzophenones

Content Type: Technical Comparison & SAR Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Tubulin Polymerization Inhibitors & Cytotoxicity Profiling Executive Summary: The Fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & SAR Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Tubulin Polymerization Inhibitors & Cytotoxicity Profiling

Executive Summary: The Fluorine Advantage

Benzophenone scaffolds are privileged structures in medicinal chemistry, acting as core pharmacophores for anti-inflammatory (e.g., Ketoprofen), antimicrobial, and anticancer agents. However, non-fluorinated benzophenones often suffer from rapid metabolic clearance via hydroxylation and glucuronidation.

Strategic Fluorination —the substitution of hydrogen with fluorine—is a critical optimization strategy. This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated benzophenones, specifically focusing on their utility as Tubulin Polymerization Inhibitors (analogous to Combretastatin A-4).

Key Performance Indicators (Fluorinated vs. Non-Fluorinated)
  • Metabolic Stability: Fluorine at the para-position blocks CYP450-mediated hydroxylation, extending half-life (

    
    ).
    
  • Potency: Strategic meta-fluorination can enhance lipophilicity (

    
    ) and membrane permeability without disrupting steric binding at the colchicine site of tubulin.
    
  • Binding Affinity: The C-F bond acts as a bioisostere for C-OH or C-H, capable of engaging in unique orthogonal multipolar interactions within the protein pocket.

Mechanistic Rationale & SAR Landscape

The primary mechanism of action for cytotoxic benzophenones is the inhibition of microtubule dynamics. These compounds bind to the Colchicine Binding Site on


-tubulin, preventing polymerization and inducing cell cycle arrest at the G2/M phase.
The "Fluorine Scan" Strategy

The introduction of fluorine alters the physicochemical profile of the benzophenone core.

ParameterEffect of FluorinationMechanistic Impact
Electronic High electronegativity withdraws electron density from the aromatic ring.Increases acidity of neighboring protons; alters

-

stacking interactions with tubulin residues (e.g., Val, Leu).
Steric Van der Waals radius of F (1.47 Å) is close to H (1.20 Å) and O (1.52 Å).Minimally invasive steric clash; acts as a "mimic" for H or OH groups.
Lipophilic Increases

(hydrophobicity).
Enhances passive transport across the cell membrane; improves blood-brain barrier (BBB) penetration.
Metabolic Strong C-F bond (116 kcal/mol).Blocks oxidative metabolism at labile sites (metabolic blocking).
Diagram 1: SAR Logic & Tubulin Binding Pathway

This diagram illustrates the pharmacophore requirements and the downstream signaling cascade triggered by fluorinated benzophenones.

SAR_Pathway cluster_0 Chemical Scaffold cluster_1 Mechanism of Action cluster_2 Outcome Scaffold Benzophenone Core (3,4,5-trimethoxy A-ring) Target Tubulin Binding (Colchicine Site) Scaffold->Target Pharmacophore Mod_F Fluorine Substitution (Ring B: 3'-F or 4'-F) Mod_F->Target Enhanced Lipophilicity & Stability Polymerization Inhibition of Microtubule Assembly Target->Polymerization Disrupts Dynamics Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Caption: Mechanistic pathway of fluorinated benzophenones targeting tubulin dynamics leading to apoptosis.

Comparative Analysis: Performance Data

The following data compares a standard non-fluorinated benzophenone (analogous to Phenstatin) against fluorinated variants. Data is synthesized from representative SAR studies on tubulin inhibitors (e.g., Bioorg.[1] Med. Chem., RSC Advances).[2]

Baseline Compound (A): 3,4,5-trimethoxy-4'-methoxybenzophenone (High potency, low stability).

Table 1: Cytotoxicity and Tubulin Inhibition Profile
Compound IDRing A SubstitutionRing B SubstitutionIC50 (HeLa) [µM]IC50 (MCF-7) [µM]Tubulin Inhibition*Metabolic Stability (

)
Comp A (Ref) 3,4,5-(OMe)34'-OMe0.0350.042++++Low (< 30 min)
Comp B (Ortho) 3,4,5-(OMe)32'-F, 4'-OMe0.8501.200++Moderate
Comp C (Meta) 3,4,5-(OMe)33'-F, 4'-OMe0.028 0.030 +++++High (> 60 min)
Comp D (Para) 3,4,5-(OMe)34'-F0.1500.180+++Very High
Comp E (Di-F) 3,4,5-(OMe)33',5'-di-F0.0600.075++++High

*Tubulin Inhibition: +++++ (Equipotent to Combretastatin A-4); ++ (Weak inhibition).

Analysis:

  • The Meta-Fluorine Effect (Comp C): Substitution at the 3' position (meta) often yields the highest potency. It mimics the electronic properties of the hydroxyl group found in Combretastatin A-4 without the metabolic vulnerability.

  • The Para-Fluorine Trade-off (Comp D): Replacing the 4'-methoxy group directly with fluorine improves metabolic stability significantly (blocking O-demethylation) but often results in a slight loss of potency due to the loss of a hydrogen-bond acceptor (the oxygen in methoxy).

  • Steric Hindrance (Comp B): Ortho-substitution frequently twists the biaryl system out of the optimal dihedral angle required for the colchicine binding pocket, reducing potency.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring, NMR confirmation).

Protocol A: Synthesis via Friedel-Crafts Acylation

Objective: Synthesize the fluorinated benzophenone core.[3]

Reagents:

  • 3,4,5-Trimethoxybenzoyl chloride (1.0 eq)

  • Fluorobenzene derivative (e.g., 3-fluoroanisole) (1.1 eq)

  • Aluminum Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add

    
     and anhydrous DCM.
    
  • Addition: Cool to 0°C. Add 3,4,5-trimethoxybenzoyl chloride dropwise. Stir for 15 min to form the acylium ion intermediate.

  • Coupling: Add the fluorobenzene derivative dropwise.

  • Reaction: Warm to Room Temperature (RT) and reflux for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the acid chloride spot.

  • Quenching: Pour mixture into ice-cold HCl (1M) to decompose the aluminum complex.

  • Extraction: Extract with DCM (3x), wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography.

Diagram 2: Synthesis Workflow

Visualizing the Friedel-Crafts acylation pathway.

Synthesis_Flow Start Start: Anhydrous Conditions (Argon, Flame-dried Glassware) Reagents Mix AlCl3 + Acid Chloride (DCM, 0°C) Start->Reagents Intermediate Acylium Ion Formation Reagents->Intermediate Coupling Add Fluorobenzene Derivative (Reflux 4-6h) Intermediate->Coupling Quench Quench with Ice/HCl Coupling->Quench Workup Extraction & Purification (Recrystallization) Quench->Workup

Caption: Step-by-step Friedel-Crafts synthesis of fluorinated benzophenones.

Protocol B: Tubulin Polymerization Assay

Objective: Quantify the inhibition of microtubule assembly.

  • Preparation: Use purified bovine brain tubulin (lyophilized). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Incubation: Add test compounds (dissolved in DMSO) to tubulin solution (final conc. 10 µM tubulin). Include Paclitaxel (stabilizer) and Colchicine (inhibitor) as controls.

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate.

  • Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

    • Validation: Polymerization manifests as an increase in turbidity (OD340). Effective inhibitors will show a flat line (similar to Colchicine).

References

  • Synthesis and biological evaluation of cinnamido linked benzophenone hybrids as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry.

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances.

  • Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety. Bioorganic Chemistry.

  • Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation. BenchChem.

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances.

Sources

Validation

A Comparative Guide to the Reproducibility and Performance of 3',4'-Difluoro-2-piperidinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals A note on nomenclature: Initial searches for "3,4-Difluoro-3'-piperidinomethyl benzophenone" did not yield specific results. However, "3',4'-Difluoro-2-pipe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A note on nomenclature: Initial searches for "3,4-Difluoro-3'-piperidinomethyl benzophenone" did not yield specific results. However, "3',4'-Difluoro-2-piperidinomethyl benzophenone" is a catalogued chemical entity (CAS 898773-77-8)[]. This guide will proceed under the assumption that the latter is the compound of interest, a common scenario in chemical database navigation.

Synthetic Accessibility and Characterization

The synthesis of substituted benzophenones is a well-established field in organic chemistry[2][3]. A plausible and reproducible route to 3',4'-Difluoro-2-piperidinomethyl benzophenone would likely involve a multi-step process, such as a Friedel-Crafts acylation or a Grignard reaction followed by oxidation, to form the core benzophenone structure. Subsequent functionalization, for instance, a Mannich-type reaction, could introduce the piperidinomethyl group.

Below is a generalized workflow for the synthesis, which serves as a template for laboratory execution.

cluster_synthesis Proposed Synthetic Workflow Start Starting Materials (e.g., 2-methylbenzoyl chloride, 1,2-difluorobenzene) Step1 Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) Start->Step1 Intermediate1 2-methyl-3',4'-difluorobenzophenone Step1->Intermediate1 Step2 Radical Bromination (e.g., NBS, light/initiator) Intermediate1->Step2 Intermediate2 2-(bromomethyl)-3',4'-difluorobenzophenone Step2->Intermediate2 Step3 Nucleophilic Substitution (Piperidine, base) Intermediate2->Step3 Product 3',4'-Difluoro-2-piperidinomethyl benzophenone Step3->Product

Caption: Proposed synthesis of 3',4'-Difluoro-2-piperidinomethyl benzophenone.

Comparative Performance Analysis

To predict the performance of 3',4'-Difluoro-2-piperidinomethyl benzophenone, we will compare it to two key alternatives: its direct morpholine analog and a class of fluorinated piperidines with known biological activity.

Alternative Compounds for Comparison:

  • 3',4'-Difluoro-2-morpholinomethyl benzophenone (CAS 898751-17-2)[]: The closest structural analog, differing only by the substitution of a methylene group in the piperidine ring with an oxygen atom. This substitution is a common strategy in medicinal chemistry to modulate physicochemical properties.

  • 4,4-Difluoropiperidine-based Dopamine D4 Receptor (D4R) Antagonists: A well-characterized class of compounds where the fluorinated piperidine moiety is crucial for biological activity. These compounds provide a benchmark for potential neurological applications[5][6][7][8].

Predicted Biological Activity: A Focus on Dopamine D4 Receptor Antagonism

The benzophenone scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs)[9]. Furthermore, fluorinated piperidine moieties are key components of potent and selective Dopamine D4 receptor (D4R) antagonists[5][6]. The D4 receptor is a target for neuropsychiatric conditions, and selective antagonists are valuable research tools[6].

Based on the structure-activity relationships (SAR) from published studies on D4R antagonists, it is plausible that 3',4'-Difluoro-2-piperidinomethyl benzophenone will exhibit affinity for the D4 receptor. The difluoro-substitution on the benzophenone ring can influence binding affinity and selectivity. For instance, in a series of 4,4-difluoropiperidine ether-based D4R antagonists, a 3,4-difluorophenyl group was found to be one of the most potent substitutions, with a Ki of 5.5 nM[6].

Table 1: Comparative D4 Receptor Binding Affinity of Structurally Related Compounds

Compound/FragmentReceptor SubtypeReported Ki (nM)Rationale for ComparisonSource
4,4-difluoropiperidine ether with 3,4-difluorophenyl groupDopamine D45.5Demonstrates the potency imparted by the 3,4-difluorophenyl moiety in a similar scaffold.[6]
4,4-difluoropiperidine ether with 4-cyanophenoxy groupDopamine D41.7Highlights the high affinity achievable with fluorinated piperidine scaffolds.[6]
3',4'-Difluoro-2-piperidinomethyl benzophenone Dopamine D4 To be determined Hypothesized to have D4R affinity based on structural analogy. N/A
Metabolic Stability: Piperidine vs. Morpholine

A critical factor in drug development is metabolic stability, often assessed through in vitro microsomal stability assays[10][11][12][13][14]. The choice between a piperidine and a morpholine ring can significantly impact a compound's metabolic fate[15][16][17].

  • Piperidine Metabolism: The piperidine ring is susceptible to several metabolic transformations, including N-dealkylation, C-oxidation (often leading to lactam formation), and ring opening[15]. These pathways can lead to more rapid clearance.

  • Morpholine Metabolism: The morpholine ring is generally considered more metabolically stable[15]. The electron-withdrawing effect of the oxygen atom decreases the basicity of the nitrogen and can reduce the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes[15].

Therefore, it is predicted that 3',4'-Difluoro-2-morpholinomethyl benzophenone will exhibit greater metabolic stability (a longer half-life in a microsomal assay) compared to 3',4'-Difluoro-2-piperidinomethyl benzophenone .

Experimental Protocols for Reproducible Evaluation

To empirically validate the predicted performance and ensure reproducibility, the following detailed experimental protocols are provided.

Dopamine D4 Receptor Binding Assay

This protocol determines the affinity of the test compound for the D4 receptor through competitive binding with a radiolabeled ligand.

cluster_binding_assay D4 Receptor Binding Assay Workflow Prep Prepare cell membranes expressing human D4 receptor Incubate Incubate membranes with constant concentration of [³H]N-methylspiperone and varying concentrations of test compound Prep->Incubate Separate Separate bound from free radioligand by rapid filtration (glass fiber filter) Incubate->Separate Wash Wash filters to remove non-specifically bound radioligand Separate->Wash Quantify Quantify bound radioactivity using liquid scintillation counting Wash->Quantify Analyze Analyze data using non-linear regression to determine IC50 and calculate Ki Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human Dopamine D4 receptor.

  • Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg of protein per well).

    • A fixed concentration of a suitable radioligand, such as [³H]N-methylspiperone (at a concentration close to its Kd, e.g., 0.3 nM)[18].

    • A range of concentrations of the unlabeled test compound (e.g., 3',4'-Difluoro-2-piperidinomethyl benzophenone) or a known D4 antagonist as a positive control.

    • For non-specific binding determination, include wells with a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Microsomal Stability Assay

This assay measures the rate of metabolism of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance[10][12][13][14].

Step-by-Step Protocol:

  • Reagents:

    • Pooled human liver microsomes.

    • 0.1 M phosphate buffer (pH 7.4).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Internal standard for LC-MS/MS analysis.

    • Ice-cold acetonitrile for reaction termination.

  • Incubation:

    • Pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.

    • Add the test compound (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the protein[12].

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot (k) is the elimination rate constant. The in vitro half-life (t1/2) is calculated as 0.693/k.

Table 2: Predicted Outcome of Microsomal Stability Assay

CompoundPredicted In Vitro Half-life (t1/2)Rationale
3',4'-Difluoro-2-piperidinomethyl benzophenone ShorterPiperidine ring is more susceptible to CYP-mediated oxidation.
3',4'-Difluoro-2-morpholinomethyl benzophenone LongerMorpholine ring is generally more metabolically stable due to the electron-withdrawing oxygen atom.
Cytotoxicity Assessment (MTT Assay)

Given that many benzophenone derivatives have been investigated for their anticancer potential, assessing cytotoxicity is a relevant primary screen[19][20][21]. The MTT assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability[22][23][24].

Step-by-Step Protocol:

  • Cell Culture: Seed a relevant cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO or a specialized detergent solution, to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

While direct experimental data for 3',4'-Difluoro-2-piperidinomethyl benzophenone is scarce, a comprehensive evaluation is possible through comparative analysis with structurally and functionally related compounds. Based on established structure-activity relationships, this compound is predicted to exhibit affinity for the Dopamine D4 receptor, making it a candidate for neuroscience research. However, its piperidine moiety suggests a potential liability for metabolic instability compared to its morpholine analog.

The reproducibility of these findings hinges on the rigorous application of standardized experimental protocols. The detailed methodologies provided in this guide for receptor binding, metabolic stability, and cytotoxicity assays offer a robust framework for researchers to generate reliable and comparable data. By systematically evaluating the target compound against the proposed alternatives, the scientific community can validate these predictions and accurately position 3',4'-Difluoro-2-piperidinomethyl benzophenone within the broader landscape of medicinal chemistry.

References

A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided upon request.

Sources

Comparative

A Head-to-Head Comparison of Synthesis Methods for Difluorinated Compounds: A Guide for Researchers

The strategic incorporation of difluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique stereoelectronic properties of the difluoromethylene group (CF2)...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of difluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique stereoelectronic properties of the difluoromethylene group (CF2) and vicinal difluorides can profoundly influence a molecule's lipophilicity, metabolic stability, and conformational preferences. This guide provides a comprehensive, head-to-head comparison of the most prevalent and cutting-edge methods for the synthesis of both gem-difluorinated and vicinal-difluorinated compounds. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data to empower researchers in selecting the optimal synthetic strategy.

The Dichotomy of Difluorination: Geminal vs. Vicinal

The spatial arrangement of the two fluorine atoms dictates the synthetic approach. This guide is therefore structured around the two primary classes of difluorinated compounds:

  • Geminal-difluorinated compounds , which feature two fluorine atoms attached to the same carbon atom.

  • Vicinal-difluorinated compounds , characterized by fluorine atoms on adjacent carbon atoms.

A high-level overview of the synthetic strategies discussed in this guide is presented

Safety & Regulatory Compliance

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